Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-

Description

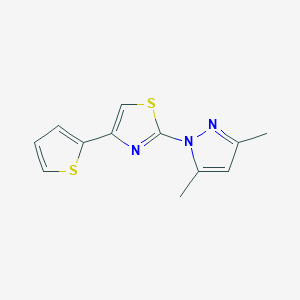

Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- (CAS: 111836-91-0) is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃S₂ and a molecular weight of 261.37 g/mol . Key physicochemical properties include:

- Melting Point: 115°C

- Predicted Boiling Point: 454.3 ± 37.0°C

- Density: 1.39 ± 0.1 g/cm³

- pKa: -0.28 ± 0.10 .

The molecule features a thiazole core substituted with a 3,5-dimethylpyrazole group at position 2 and a 2-thienyl moiety at position 2. This unique structure combines electron-rich aromatic systems (thiophene and pyrazole) with a sulfur-containing thiazole ring, making it a candidate for diverse applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S2/c1-8-6-9(2)15(14-8)12-13-10(7-17-12)11-4-3-5-16-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLWDPVNLMKTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363197 | |

| Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111836-91-0 | |

| Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazole ring, followed by the introduction of the pyrazole and thiophene groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with high consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For example, studies have demonstrated that compounds similar to Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- show effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Some derivatives have shown promising results against breast and lung cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazoles has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, providing a basis for their use in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of thiazole-pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Mechanisms

In another investigation featured in Molecules, researchers synthesized a novel thiazole derivative and assessed its cytotoxic effects on various cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Activity

Thiazole derivatives are widely studied for their biological activities, with substituents on the thiazole ring significantly influencing potency. A comparative analysis reveals:

- Electronic and Steric Effects : The 2-thienyl group in the target compound introduces π-conjugation and steric bulk, which may reduce inhibitory activity compared to smaller substituents like methyl (e.g., 4-methyl-thiazole derivatives exhibit superior activity) .

- Halogenated Analogues: Compounds with 4-chlorophenyl or 4-fluorophenyl groups (e.g., compounds 4 and 5 in ) adopt planar conformations, enhancing intermolecular interactions in crystal structures. This contrasts with the non-planar 2-thienyl group in the target compound, which may reduce packing efficiency .

Physicochemical and Crystallographic Properties

- Crystallography : The target compound’s structural analogs (e.g., compounds 4 and 5 ) were characterized using single-crystal X-ray diffraction (SHELXL software), revealing triclinic symmetry and two independent molecules per asymmetric unit . The 2-thienyl group’s orientation (perpendicular to the molecular plane in some cases) may influence crystallinity and solubility compared to halogenated derivatives .

- Thermal Stability : The target compound’s predicted boiling point (454°C) aligns with typical aromatic heterocycles, though halogenated analogs may exhibit higher thermal stability due to stronger intermolecular forces .

Biological Activity

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- is a notable member of this class, exhibiting various pharmacological properties. This article delves into its biological activity, synthesizing findings from recent studies and highlighting key research outcomes.

Structural Characteristics

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its role in enhancing biological activity. The molecular formula is with a molecular weight of 244.32 g/mol. Its structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives possess significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

- Bacterial Strains: The compound exhibited notable activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 4.0 to 32.0 µg/mL.

- Fungal Strains: Effective against Candida albicans and Aspergillus niger, showing MIC values in the range of 8.0 to 64.0 µg/mL .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. Results indicated that it effectively scavenged free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

3. Anticancer Properties

In vitro studies have suggested that thiazole derivatives may inhibit cancer cell proliferation. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating significant potency .

Study 1: Synthesis and Characterization

A comprehensive study synthesized various pyrazolyl-thiazole derivatives, including the target compound. Characterization was performed using NMR spectroscopy and X-ray crystallography, confirming the expected structure and purity .

Study 2: Biological Evaluation

In a detailed biological evaluation, the synthesized derivatives were tested for antimicrobial and antioxidant activities. The results showed that the presence of specific substituents on the thiazole ring significantly enhanced activity against both bacterial and fungal strains .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

| Precursor Combination | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole + Thiazolidinone | Ethanol | 75–88 | |

| Pyrazole + Imidazo-thiadiazole | DMF | 85–88 |

Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?

Answer:

Use the SHELX software suite (e.g., SHELXL for refinement) to address challenges like twinning, disorder, or weak diffraction. Recent updates in SHELXL (post-2015) allow:

- TWIN/BASF commands : For handling twinned crystals .

- HAREA restraints : To manage partial occupancy or disordered substituents (e.g., thienyl groups) .

- DFIX/ISOR constraints : For refining flexible methyl or thiophene moieties.

For macromolecular analogs, high-resolution data (>1.2 Å) combined with SHELXPRO for hydrogen-bond network analysis is recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using substituent-induced shifts. For example, thienyl protons appear at δ 6.8–7.5 ppm, while pyrazole methyl groups resonate at δ 2.1–2.6 ppm .

- FT-IR : Confirm C=N (1639–1650 cm⁻¹) and N-H (3418–3442 cm⁻¹) stretches .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., [M]+ at m/z 619.02) validate molecular weight .

Advanced: How can contradictions in reported bioactivity data be analyzed?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response validation : Test compounds at multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .

- Molecular docking : Use tools like AutoDock Vina to compare binding affinities against targets (e.g., EGFR or COX-2) and correlate with experimental IC₅₀ values .

- Purity verification : HPLC (>95% purity) and elemental analysis to rule out confounding impurities .

Q. Table 2: Example Bioactivity Comparison

| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Imidazo-thiadiazole | EGFR | 0.87 | In vitro | |

| Pyrazoline-thiazole | COX-2 | 2.45 | In vitro |

Basic: What purification methods are optimal post-synthesis?

Answer:

- Recrystallization : Use solvent pairs like DMF-EtOH (1:1) for high recovery of crystalline products .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .

- HPLC : For analytical purity checks, especially if bioactivity assays are planned .

Advanced: How can computational models predict reactivity or regioselectivity in further derivatization?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites (e.g., thiazole C-5 for electrophilic substitution) .

- MD Simulations : GROMACS for solvation dynamics to predict stability of intermediates in aqueous/organic media .

- SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models to prioritize substituents for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.